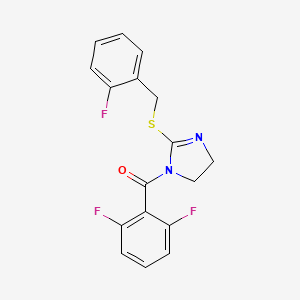
(2,6-difluorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,6-difluorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C17H13F3N2OS and its molecular weight is 350.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2,6-difluorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and the introduction of fluorinated phenyl groups. The general synthetic route includes:
- Formation of the Imidazole Ring : Starting from 2-fluorobenzyl thiol and appropriate aldehydes or ketones.
- Fluorination : Utilizing fluorinating agents to introduce fluorine atoms at the 2 and 6 positions of the phenyl ring.
- Final Coupling : The final product is obtained through coupling reactions that link the imidazole moiety with the difluorophenyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for specific protein kinases, which are crucial in signal transduction pathways related to cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although more extensive research is required to confirm these effects.
Anticancer Properties
Research indicates that this compound shows significant anticancer activity. In vitro studies demonstrated:
- Cell Line Studies : The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), showing IC50 values in the low micromolar range, indicating potent cytotoxicity .
Antimicrobial Effects
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on MCF-7 and A549 cells.
- Findings : The compound induced apoptosis via caspase activation pathways, with significant morphological changes observed under microscopy.
-
Antimicrobial Testing :
- Objective : To assess the antibacterial properties against common pathogens.
- Findings : The compound demonstrated dose-dependent inhibition of bacterial growth, suggesting its potential as a broad-spectrum antimicrobial agent.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-12-5-2-1-4-11(12)10-24-17-21-8-9-22(17)16(23)15-13(19)6-3-7-14(15)20/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIILDGJKAXLPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














